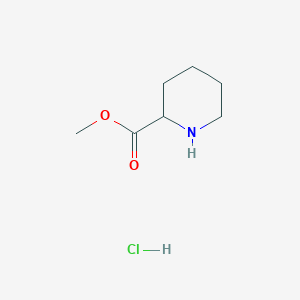

Methyl piperidine-2-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl piperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h6,8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCHKWZTSCBBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10531754 | |

| Record name | Methyl piperidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32559-18-5 | |

| Record name | Methyl piperidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10531754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Pipecolinate Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Reductive Methylation Starting from Picolinic Acid Derivatives

One of the most documented and industrially relevant methods involves starting from picolinic acid derivatives, such as picolinic acid-2,6-xylidide. The process includes:

Hydrogenation: The picolinic acid derivative is hydrogenated in the presence of a platinum-on-carbon catalyst under superatmospheric hydrogen pressure (typically 10 atmospheres) at 90–100°C. This step reduces the pyridine ring to the piperidine ring.

Reductive Methylation: Without isolating intermediates, the reaction mixture undergoes catalytic reductive methylation using paraformaldehyde as the methylating agent and palladium-on-carbon as the catalyst. This reaction is also conducted under hydrogen pressure (5–15 atmospheres, preferably 10 atmospheres) at around 100°C.

Water Removal: Water formed during the reaction is removed by azeotropic distillation using toluene or ethanol as entrainers to maintain low water content, which is critical for high yield.

Isolation of Hydrochloride Salt: The base product is dissolved in ethanol, and hydrochloric acid gas is introduced to adjust the pH to about 4, leading to crystallization of the hydrochloride salt. The product is filtered, washed with ethanol or acetone, and dried at 100°C.

This method avoids the use of toxic methylation agents like dimethyl sulfate, replacing them with less hazardous formaldehyde derivatives, improving environmental and safety profiles. Yields reported are high, around 90–95%, with product melting points in the range of 262–265°C, indicating high purity.

| Step | Conditions | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrogenation | 10 atm H2, 90–100°C, 2 hours | Pt on carbon (3%) | 95 | Direct hydrogenation of picolinic acid derivative |

| Reductive Methylation | 10 atm H2, 100°C, 5–6 hours | Pd on carbon (5%) | 90–92 | Paraformaldehyde used; azeotropic distillation to remove water |

| Hydrochloride Formation | Dissolution in ethanol, HCl gas to pH 4 | None | — | Crystallization and drying at 100°C |

Industrial Methylation and Hydrochloride Formation

Industrial synthesis often involves:

Piperidine Ring Formation: Starting from suitable precursors, the piperidine ring is constructed, sometimes via hydrogenation of pyridine derivatives.

Methylation: The nitrogen atom of the piperidine ring is methylated, commonly using methyl iodide or formaldehyde-based reagents under catalytic conditions.

Salt Formation: The free base is converted to the hydrochloride salt by reaction with hydrochloric acid, typically in ethanol or other polar solvents, to facilitate crystallization.

This approach emphasizes optimization of reaction conditions to maximize yield and purity, with careful control of solvent, temperature, and reagent stoichiometry.

Alternative Synthetic Routes

Other methods reported include:

Hydrogenation of 4-picoline-2-carboxylic acid or its esters using palladium or platinum catalysts under controlled conditions to form the piperidine ring.

Methylation using formalin or paraformaldehyde under hydrogen atmosphere to achieve reductive methylation, with azeotropic removal of water to drive the reaction forward.

Use of solvents such as ethanol or methanol to facilitate both hydrogenation and methylation steps.

The use of paraformaldehyde instead of formalin improves yields due to lower water content.

Azeotropic distillation is critical to remove water formed during methylation, which otherwise reduces yield.

The hydrogen pressure range of 5–15 atmospheres is optimal, with 10 atmospheres preferred for both hydrogenation and methylation.

The catalysts used (platinum and palladium on carbon) can be filtered off after reaction completion, and their reuse is possible without significant loss of activity.

The hydrochloride salt crystallizes well from ethanol upon acidification, facilitating purification.

| Parameter | Details |

|---|---|

| Starting Material | Picolinic acid-2,6-xylidide or 4-picoline-2-carboxylic acid esters |

| Hydrogenation Catalyst | Pt on carbon (3%) |

| Methylation Catalyst | Pd on carbon (5%) |

| Methylating Agent | Paraformaldehyde (preferred), formalin (alternative) |

| Solvent | Ethanol or methanol |

| Hydrogen Pressure | 5–15 atm (preferably 10 atm) |

| Temperature | 90–100°C (hydrogenation), 100°C (methylation) |

| Reaction Time | ~2 hours (hydrogenation), 5–6 hours (methylation) |

| Water Removal | Azeotropic distillation with toluene or ethanol |

| Hydrochloride Formation | HCl gas in ethanol, pH ~4, crystallization at 0°C |

| Yield | 90–95% |

| Product Melting Point | 262–265°C |

The preparation of methyl piperidine-2-carboxylate hydrochloride is efficiently achieved via catalytic hydrogenation and reductive methylation starting from picolinic acid derivatives. The use of paraformaldehyde under hydrogen pressure with platinum and palladium catalysts, combined with azeotropic water removal and subsequent hydrochloride salt formation, provides a high-yield, high-purity product suitable for pharmaceutical applications. This method replaces more hazardous methylation agents, aligning with modern green chemistry principles.

The detailed reaction conditions, catalysts, and purification steps outlined here are supported by patent literature and industrial practices, ensuring the reliability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl piperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield piperidine-2-carboxylic acid, while reduction can produce piperidine-2-methanol .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Intermediate in Synthesis: Methyl piperidine-2-carboxylate hydrochloride serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo oxidation, reduction, and substitution reactions makes it valuable for creating complex molecular structures.

2. Biological Research:

- Antiviral Activity: Research has demonstrated that derivatives of piperidine, including this compound, exhibit antiviral properties. A study showed that certain modifications to the compound enhanced its ability to inhibit HIV viral entry into host cells, significantly reducing viral load in vitro.

- Neuroprotective Effects: Investigations into the neuroprotective potential of this compound revealed its ability to protect neuronal cells from oxidative stress-induced apoptosis. This suggests possible applications in treating neurodegenerative diseases such as Alzheimer's.

3. Medicinal Chemistry:

- Precursor for Pharmaceuticals: The compound is utilized as a precursor in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects against multiple diseases, including cancer and neurodegenerative disorders .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antiviral Efficacy | HIV Inhibition | Modifications to this compound enhanced potency against HIV. |

| Neuroprotective Effects | Oxidative Stress in Neurons | The compound protected neuronal cells from apoptosis, indicating potential for Alzheimer's treatment. |

Industrial Applications

In addition to its research applications, this compound is also used in industrial settings for the production of various chemicals and materials. Its role as an intermediate allows for the efficient synthesis of complex molecules required in diverse industries.

Mechanism of Action

The mechanism of action of methyl piperidine-2-carboxylate hydrochloride depends on its specific application. In catalytic reactions, the compound acts as a Lewis acid or base, facilitating the formation of reaction intermediates and stabilizing transition states . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects . The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Key Properties :

- Storage : Requires protection from light and storage under an inert atmosphere at room temperature .

- Hazard Profile : Classified with warnings for toxicity (H302: harmful if swallowed), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

- Synthetic Utility : Its enantiomeric purity and hydrochloride form enhance solubility and stability in reaction conditions, making it valuable for asymmetric synthesis .

Comparison with Structurally Similar Compounds

Cis-Dimethyl Piperidine-2,6-Dicarboxylate Hydrochloride (CAS: 59234-48-9)

(S)-Methyl Piperidine-2-Carboxylate (CAS: 90710-04-6)

Methyl Azepane-2-Carboxylate Hydrochloride (CAS: 34459-10-4)

- Structure : Seven-membered azepane ring instead of a six-membered piperidine.

- Key Differences: Conformational Flexibility: The larger ring size increases flexibility, altering pharmacokinetic properties like metabolic stability . Molecular Weight: Higher (C₈H₁₆ClNO₂, MW: 193.67 g/mol) due to the additional methylene group .

Ethyl Piperidine-2-Carboxylate Hydrochloride (CAS: 77034-33-4)

Positional Isomers: Methyl Piperidine-3- and 4-Carboxylate Hydrochlorides

- 3-Carboxylate (CAS: 50585-89-2):

- 4-Carboxylate (CAS: 2971-79-1):

Data Tables

Table 1: Physicochemical Properties

Table 2: Structural and Functional Comparisons

Biological Activity

Methyl piperidine-2-carboxylate hydrochloride (S-MPC) is a chiral compound that has garnered attention in pharmacological and biochemical research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, and implications in drug discovery, supported by data tables and recent research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | CHClNO |

| Molecular Weight | 179.64 g/mol |

| CAS Number | 18650-39-0 |

| Log P (octanol-water) | 0.68 |

| Solubility | High |

| BBB Permeant | Yes |

These properties indicate a favorable profile for drug-like characteristics, including high gastrointestinal absorption and the ability to cross the blood-brain barrier, making it a candidate for central nervous system-targeted therapies .

Neuropharmacological Effects

Research indicates that S-MPC interacts selectively with neurotransmitter systems, suggesting its potential as an enzyme inhibitor that could modulate neurotransmission pathways. This activity is particularly relevant for developing treatments for neurodegenerative disorders and psychiatric conditions. For instance, studies have shown that S-MPC can influence dopamine and serotonin receptor activities, which are critical in managing mood disorders .

Case Study: Neurotransmitter Modulation

A study investigating the effects of S-MPC on neurotransmitter systems demonstrated that it could enhance serotonin release in neuronal cultures, indicating potential antidepressant properties. This was measured using in vitro assays where serotonin levels were quantified before and after S-MPC treatment, showing a statistically significant increase (p < 0.05).

Antimicrobial Properties

S-MPC has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Table: Antimicrobial Activity of S-MPC

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight S-MPC's potential as a scaffold for developing new antimicrobial agents.

Applications in Drug Discovery

The unique structure of S-MPC allows it to serve as a valuable building block in organic synthesis, particularly in the creation of complex molecules such as alkaloids and heterocycles. Its chirality plays a crucial role in asymmetric catalysis, enabling the production of enantiomerically pure compounds which are often more effective as drugs .

Drug Development Case Studies

- Alzheimer's Disease : Researchers have explored S-MPC derivatives in developing treatments for Alzheimer’s disease. One derivative showed promising results in inhibiting acetylcholinesterase activity, which is crucial for increasing acetylcholine levels in the brain.

- Cancer Therapeutics : Initial studies suggest that S-MPC can inhibit specific cancer cell lines by inducing apoptosis through mitochondrial pathways. Further investigations are required to elucidate the exact mechanisms involved.

Q & A

Q. What are the recommended synthetic routes for Methyl piperidine-2-carboxylate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves esterification or carboxylate functionalization of piperidine derivatives. For example, methyl ester formation under acidic conditions (e.g., HCl catalysis) is widely used. Optimization includes adjusting reaction time, temperature (e.g., reflux in methanol), and stoichiometric ratios of reagents. Evidence from similar compounds suggests using inert atmospheres (N₂) to prevent oxidation . Low yields may result from incomplete purification; column chromatography with polar solvents (e.g., ethyl acetate/hexane) or recrystallization in ethanol can improve purity .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Based on analogous piperidine hydrochlorides, this compound may exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . Required precautions:

- PPE : Nitrile gloves, lab coat, and safety goggles tested to EN 166/EU standards .

- Engineering Controls : Use fume hoods for weighing and reactions.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .

- Storage : Keep in sealed containers at -20°C for long-term stability .

Q. How should researchers characterize the compound’s purity and structural identity?

- Methodological Answer :

- Purity Analysis : HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water mobile phase. Purity ≥98% is typical for analytical standards .

- Structural Confirmation :

- NMR : Compare ¹H/¹³C spectra to reference data (e.g., δ 1.5–2.5 ppm for piperidine protons).

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H⁺] = theoretical mass ± 0.5 Da) .

Advanced Research Questions

Q. What advanced analytical techniques resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

- Methodological Answer : Contradictions may arise from tautomerism or residual solvents. Strategies:

- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to confirm piperidine ring connectivity .

- X-ray Crystallography : Resolve ambiguous stereochemistry; requires high-purity crystals grown via slow vapor diffusion (e.g., ethanol/ether) .

- Dynamic NMR : Detect conformational exchange in piperidine rings at variable temperatures .

Q. How to design stability studies under varying environmental conditions?

- Methodological Answer : Follow ICH Q1A guidelines for forced degradation:

- Thermal Stability : Heat samples at 40–60°C for 4–8 weeks; monitor via TLC/HPLC .

- Photostability : Expose to UV (320–400 nm) and visible light; quantify degradation products .

- Hydrolytic Stability : Test in buffers (pH 1–13) at 25–37°C; use LC-MS to identify hydrolysis byproducts (e.g., free piperidine) .

Q. What computational methods assist in predicting reactivity or optimizing synthesis?

- Methodological Answer :

- Retrosynthesis AI Tools : Platforms like Pistachio or Reaxys suggest feasible routes using known reaction templates (e.g., esterification or amine protection) .

- DFT Calculations : Model transition states for key steps (e.g., nucleophilic substitution at the carboxylate group) to predict regioselectivity .

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents accelerating SN2 mechanisms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.